molecular formula C22H21N3O3S2 B2801374 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-90-5

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2801374
CAS RN: 877654-90-5
M. Wt: 439.55
InChI Key: BKXHTOMTKHYQDZ-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic heterocycle consisting of a thiophene and a pyrimidine ring . The molecule also contains methoxyphenyl and p-tolyl groups .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . A green synthetic procedure was developed for the two-step synthesis of a related compound, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, from anthranilic acid . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a thieno[3,2-d]pyrimidine core, a methoxyphenyl group at the 3-position, a thioacetamide group at the 2-position, and a p-tolyl group attached to the nitrogen of the acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidines. These compounds can undergo a variety of reactions, including [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Thiophene Derivatives and Cancer Research

Thiophene derivatives, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including thiophene analogues like N-(5-phenylthiophen-2-yl)acetamide, have shown activity profiles in vitro consistent with their known chemistry, indicating potential carcinogenicity. However, their ability to cause tumors in vivo remains uncertain, highlighting the importance of in vitro predictions for new compounds' carcinogenic potential (Ashby et al., 1978).

Acetaminophen Metabolism and Toxicology

Research on acetaminophen and its derivatives, including acetamide and formamide, provides insights into their metabolism, toxicological effects, and potential therapeutic applications. Acetaminophen is metabolized through various pathways, producing different kinetics, mechanisms, and by-products. Understanding these metabolic pathways and their biotoxicity is crucial for developing safer and more effective treatments (Qutob et al., 2022).

Pyrimidine Derivatives in Pharmaceutical Development

Compounds with a pyrimidine core are key precursors in the medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The synthesis of substituted pyrimidine derivatives through one-pot multicomponent reactions using various catalysts has been extensively studied. These compounds have potential therapeutic applications, emphasizing the importance of novel catalytic approaches for developing lead molecules (Parmar et al., 2023).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities exhibited by similar compounds , this compound could be a promising candidate for further study in pharmaceutical and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

The compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histones, thereby influencing gene expression. This can lead to changes in cellular functions and behaviors .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in gene expression patterns. This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has demonstrated potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It has been shown to induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . These effects suggest that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-6-8-15(9-7-14)23-19(26)13-30-22-24-18-10-11-29-20(18)21(27)25(22)16-4-3-5-17(12-16)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXHTOMTKHYQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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